3-chloro-4-fluoro-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyridazine and piperidine structures. One common approach is to first synthesize 6-methylpyridazin-3-ylpiperidine through a cyclization reaction, followed by the introduction of the chloro and fluoro groups on the benzene ring. The sulfonamide group is then introduced using appropriate sulfonating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro and fluoro groups can be oxidized under specific conditions.
Reduction: : The compound can be reduced to remove the chloro and fluoro groups.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of hydrocarbons or alcohols.
Substitution: : Formation of various amides, esters, or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can lead to the discovery of new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-chloro-4-fluoro-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: : A herbicide with a similar sulfonamide group.
3-Chloro-4-fluoro-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)aniline: : A structurally related compound with different functional groups.
Uniqueness
3-Chloro-4-fluoro-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of chloro, fluoro, and sulfonamide groups, which provide distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O2S/c1-12-2-5-17(22-21-12)23-8-6-13(7-9-23)11-20-26(24,25)14-3-4-16(19)15(18)10-14/h2-5,10,13,20H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXRPGIXWXRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.